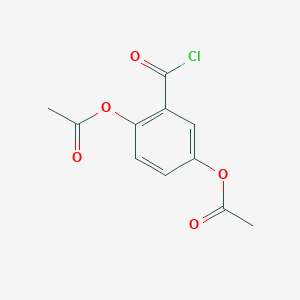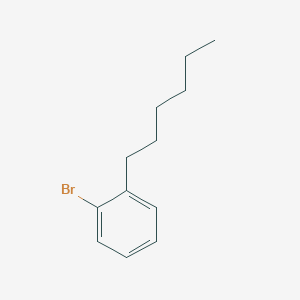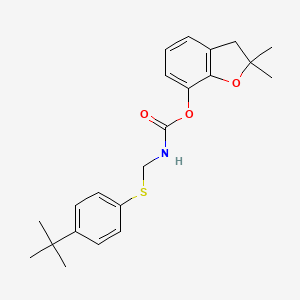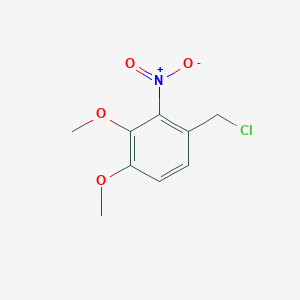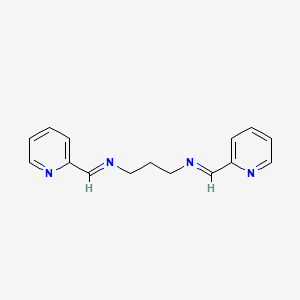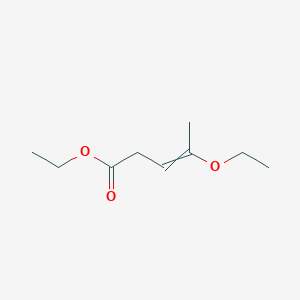![molecular formula C20H15N5 B14672047 2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole CAS No. 38124-69-5](/img/structure/B14672047.png)
2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by its unique structure, which includes two phenyl groups and a phenyldiazenyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
The synthesis of 2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with an appropriate diketone or aldehyde in the presence of a catalyst. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid. Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the triazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. .
Aplicaciones Científicas De Investigación
2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: It has shown promise in anticancer research due to its ability to inhibit certain cancer cell lines.
Industry: The compound is used in the development of dyes and pigments due to its vibrant color properties
Mecanismo De Acción
The mechanism of action of 2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the growth of bacteria by interfering with their cell wall synthesis. In anticancer research, the compound induces apoptosis in cancer cells by activating specific signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
2,4-Diphenyl-5-[(E)-phenyldiazenyl]-2H-1,2,3-triazole can be compared with other triazole derivatives such as:
1,2,4-Triazole: Known for its antifungal properties and used in drugs like fluconazole.
1,2,3-Triazole: Widely used in click chemistry for the synthesis of various bioactive molecules.
Benzotriazole: Used as a corrosion inhibitor and in the synthesis of dyes. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties
Propiedades
Número CAS |
38124-69-5 |
|---|---|
Fórmula molecular |
C20H15N5 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
(2,5-diphenyltriazol-4-yl)-phenyldiazene |
InChI |
InChI=1S/C20H15N5/c1-4-10-16(11-5-1)19-20(22-21-17-12-6-2-7-13-17)24-25(23-19)18-14-8-3-9-15-18/h1-15H |
Clave InChI |
KTIIOWYKXOVWDP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(N=C2N=NC3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


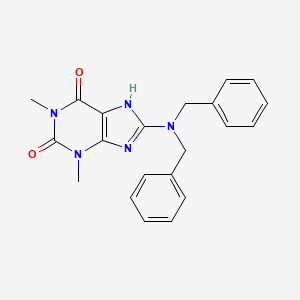

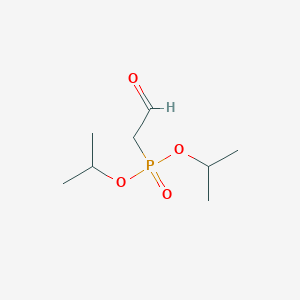
![2-[Di(prop-2-en-1-yl)carbamoyl]benzoic acid](/img/structure/B14671985.png)
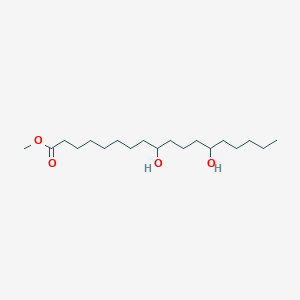
![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B14671995.png)

